molecular formula C7H5F3N2O2 B13020703 2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic Acid

2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic Acid

Cat. No.: B13020703
M. Wt: 206.12 g/mol
InChI Key: HRTAWRHVLKQAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic Acid (CAS: 1565408-90-3) is a high-purity chemical intermediate of significant interest in research and development, particularly for the synthesis of novel active compounds . This compound features a pyridazine ring system substituted with a trifluoromethyl group and an acetic acid side chain. The acetic acid moiety provides a versatile handle for further synthetic modifications, such as amide coupling or esterification, enabling its incorporation into larger, more complex molecules . The trifluoromethyl pyridazine core is a privileged structure in medicinal and agrochemical chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence a molecule's bioavailability, metabolic stability, and its binding affinity to biological targets . While specific biological data for this exact compound is limited, analogs containing the trifluoromethylpyridine moiety have demonstrated potent activity, leading to their use in marketed agrochemicals and pharmaceuticals . Similarly, pyridazinone derivatives are known to exhibit herbicidal activity, illustrating the value of this heterocyclic system in crop protection research . Consequently, this compound serves as a valuable building block for researchers working across multiple disciplines, including drug discovery, where it could be used to develop protease inhibitors , and agrochemical science for creating new herbicides . Please note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11-12-5)3-6(13)14/h1-2H,3H2,(H,13,14)

InChI Key

HRTAWRHVLKQAPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    Scientific Research Applications

    • Pharmaceutical Development :
      • The compound serves as an intermediate in the synthesis of biologically active compounds, particularly in drug discovery efforts targeting various diseases. The trifluoromethyl group is known to enhance the pharmacokinetic properties of compounds, making them more effective in biological systems .
    • Structure Activity Relationship Studies :
      • Research has indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly influences the potency of compounds in treating parasitic infections. For instance, studies have shown that structural modifications around the aryl tail group can lead to improved efficacy against Cryptosporidium infections .
    • Chemical Synthesis :
      • The compound is utilized in the synthesis of complex organic molecules and materials, facilitating advancements in chemical research and industrial applications. Its unique reactivity allows for the development of new synthetic pathways for creating diverse chemical entities.

    Case Studies

    • Antiparasitic Activity :
      • In a study focusing on antiparasitic compounds, derivatives of 2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic acid were evaluated for their effectiveness against Cryptosporidium. The results indicated that modifications enhancing electron-withdrawing characteristics improved potency significantly, demonstrating the compound's potential as a lead candidate in drug development .
    • Synthetic Pathway Optimization :
      • Research into optimizing synthetic pathways for producing derivatives of this compound has revealed efficient methods that reduce byproducts and increase yield. These findings are crucial for scaling up production for further research and application in pharmaceuticals .

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It may interact with molecular targets or pathways related to its biological or pharmacological effects.
  • Comparison with Similar Compounds

    Pyridine vs. Pyridazine Core

    • Pyridine Derivatives (e.g., CAS 913839-73-3): Contain one nitrogen atom, leading to moderate polarity and basicity. Widely used in pharmaceuticals due to bioavailability.

    Substituent Positioning

    • -CF₃ at C6 vs. C4 : In pyridine analogs, -CF₃ at C6 (CAS 913839-73-3) versus C4 (CAS 1227607-93-3) alters electronic distribution. For example, C6 substitution may improve steric hindrance, reducing metabolic degradation.

    Acetic Acid vs. Bulkier Side Chains

    • Compounds like 3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid (CAS 358780-14-0) replace -CH₂COOH with an acrylic acid chain, increasing rigidity and affecting solubility.

    Biological Activity

    2-[6-(Trifluoromethyl)-3-pyridazinyl]acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

    Biological Activity Overview

    The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.

    Antiparasitic Activity

    Research indicates that compounds structurally related to this compound exhibit significant antiparasitic activity. For instance, derivatives of pyridazine have shown efficacy against Cryptosporidium parvum, a pathogen responsible for cryptosporidiosis. The most potent compound in related studies had an EC50 value of 0.17 μM, indicating strong activity against this parasite .

    Structure-Activity Relationships (SAR)

    The SAR studies reveal that the trifluoromethyl group plays a crucial role in enhancing biological activity. Compounds with electron-withdrawing groups, such as trifluoromethyl, tend to exhibit higher potency compared to those with electron-donating groups. This trend is essential for optimizing the pharmacological profile of new derivatives .

    Case Study 1: Efficacy Against Cryptosporidium

    In a study evaluating various pyridazine derivatives, this compound was tested for its efficacy against C. parvum. The results demonstrated that the compound significantly reduced parasite load in infected animal models, supporting its potential as a therapeutic agent for cryptosporidiosis .

    Case Study 2: Safety Profile and Toxicity Assessments

    A comprehensive safety assessment was conducted on analogs of this compound. The findings indicated a favorable safety profile with minimal cytotoxicity observed in human cell lines. Importantly, the compounds did not exhibit significant off-target effects on critical enzymes such as cytochrome P450, suggesting a lower risk of drug-drug interactions .

    Table 1: Summary of Biological Activity Data

    CompoundTargetEC50 (μM)Observations
    This compoundCryptosporidium parvum0.17High efficacy in reducing parasite load
    SLU-2633Cryptosporidium parvum0.07Most potent in series
    A1120RBP4 Antagonist-Reduced lipofuscin accumulation

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